N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(3,4-dimethylphenoxy)acetamide
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Overview
Description
N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(3,4-dimethylphenoxy)acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives This compound is known for its unique structural features, which include a benzothiazole ring fused with a tetrahydro ring and a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(3,4-dimethylphenoxy)acetamide typically involves a multi-step process:
Formation of the Benzothiazole Ring: The initial step involves the cyclization of an appropriate thiourea derivative with a halogenated aromatic compound under acidic conditions to form the benzothiazole ring.
Introduction of the Tetrahydro Ring: The benzothiazole intermediate is then subjected to hydrogenation in the presence of a suitable catalyst, such as palladium on carbon, to introduce the tetrahydro ring.
Attachment of the Phenoxyacetamide Moiety: The final step involves the reaction of the tetrahydrobenzothiazole intermediate with 3,4-dimethylphenoxyacetic acid in the presence of a coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(3,4-dimethylphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the amide group to an amine.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with suitable nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(3,4-dimethylphenoxy)acetamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. It has shown promise in the development of drugs for neurological disorders and cancer.
Material Science: The unique structural features of the compound make it a candidate for the development of advanced materials, such as organic semiconductors and liquid crystals.
Industrial Processes: The compound is used as an intermediate in the synthesis of other complex organic molecules, which are employed in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(3,4-dimethylphenoxy)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to enzymes and receptors involved in cellular signaling pathways, modulating their activity.
Pathways Involved: It affects pathways related to cell proliferation, apoptosis, and neurotransmission, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(3,4-dimethylphenoxy)acetamide: shares similarities with other benzothiazole derivatives, such as:
Uniqueness
The uniqueness of This compound lies in its specific substitution pattern on the phenoxy ring, which imparts distinct physicochemical properties and biological activities compared to its analogs.
Properties
Molecular Formula |
C21H28N2O2S |
---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(3,4-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C21H28N2O2S/c1-13-6-8-16(10-14(13)2)25-12-19(24)23-20-22-17-9-7-15(21(3,4)5)11-18(17)26-20/h6,8,10,15H,7,9,11-12H2,1-5H3,(H,22,23,24) |
InChI Key |
CBXKUJJMUNYRGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=NC3=C(S2)CC(CC3)C(C)(C)C)C |
Origin of Product |
United States |
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